2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 133001-09-9
VCID: VC0044373
InChI: InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1
SMILES: CC1(C2CCC(C1C2)CCO)C
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol

CAS No.: 133001-09-9

Reference Standards

VCID: VC0044373

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol - 133001-09-9

CAS No. 133001-09-9
Product Name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name 2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol
Standard InChI InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1
Standard InChIKey RCRVMCSPZAMFKV-GUBZILKMSA-N
Isomeric SMILES CC1([C@H]2CC[C@H]([C@@H]1C2)CCO)C
SMILES CC1(C2CCC(C1C2)CCO)C
Canonical SMILES CC1(C2CCC(C1C2)CCO)C
Synonyms (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1α,2β,5α)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol;
PubChem Compound 22850928
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator